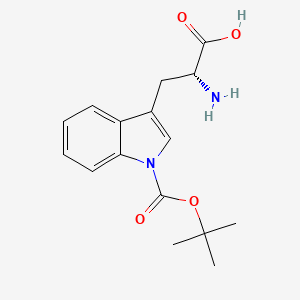

H-D-Trp(Boc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, also known as (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.4. The purity is usually 95%.

BenchChem offers high-quality (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽合成

“H-D-Trp(Boc)-OH”广泛应用于肽合成领域 {svg_1}. 它常用于微波辅助固相肽合成中的Fmoc/tBu方法 {svg_2}. Boc基团(叔丁氧羰基)是有机合成中的一种保护基团。

固相固定

该化合物也用于固相固定 {svg_3}. 2-氯三苯甲基氯化物树脂比三苯甲基树脂酸性更弱,广泛用于此目的 {svg_4}.

氨基酸衍生物生产

“this compound”是氨基酸的重要衍生物. 它用于生产其他复杂的化合物 {svg_5}.

生物化学研究

在生物化学研究中,“this compound”用作合成肽和蛋白质的构建模块 {svg_6}.

药物应用

在制药行业,“this compound”用于合成各种药物. 其独特的结构使其可用于创造各种药物化合物 {svg_7}.

化学研究

生物活性

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, commonly referred to as H-D-Trp(Boc)-OH, is a β-amino acid derivative of tryptophan. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in relation to protein synthesis and enzyme inhibition. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H20N2O4

- Molecular Weight : 304.34 g/mol

- CAS Number : 201290-11-1

- Purity : Typically ≥ 98% in commercial preparations .

The compound exerts its biological effects primarily through interactions with various enzymes and receptors. Its structure facilitates binding to active sites, potentially influencing pathways related to:

- Protein Synthesis : As a tryptophan analog, it may be incorporated into peptides and proteins, possibly altering their function.

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in cellular processes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

Enzyme Inhibition

Research has demonstrated that (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid can inhibit HDACs. For instance:

- HDAC Inhibition : The compound was evaluated alongside azumamides against a panel of HDAC isoforms. It showed selective inhibition with IC50 values ranging from 14 nM to 67 nM for HDAC1–3 and HDAC10 . This suggests potential applications in cancer therapy where HDAC inhibition is beneficial.

Case Studies

- Cancer Cell Studies : In vitro studies have shown that compounds structurally related to (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid can induce multipolarity in centrosome-amplified cancer cells, leading to increased cell death through aberrant mitotic processes .

- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially offering insights into treatments for neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Data Table

属性

IUPAC Name |

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUPCCKOVTCFZ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718554 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201290-11-1 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。